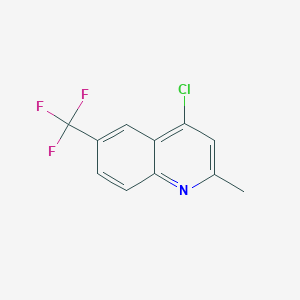

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Description

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS 867167-05-3) is a fluorinated quinoline derivative with the molecular formula C₁₁H₇ClF₃N and a molecular weight of 245.63 g/mol. This compound features a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the quinoline backbone . It is stored under inert atmosphere at 2–8°C and is classified as a Class 6.1 hazardous substance (UN# 2811) due to its toxicity (H301, H318) .

Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications, particularly due to the electronic and steric effects imparted by substituents like halogens and fluorinated groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine and methyl groups influence reactivity and binding affinity .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-5-7(11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZVTQFAPZXWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589060 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867167-05-3 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 867167-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method involves the reaction of 2-chloro-3-methylbenzonitrile with trifluoroacetic acid in the presence of a base, followed by cyclization to form the quinoline ring . Another method involves the use of trifluoromethyl aniline derivatives, which undergo cyclocondensation with suitable reagents to yield the desired quinoline compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Cyclization Reactions: Cyclization reactions often require acidic or basic catalysts and are conducted at elevated temperatures to facilitate ring closure.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives are explored for potential anti-cancer and anti-inflammatory properties. Research indicates that compounds derived from this quinoline can inhibit specific cancer cell lines and modulate inflammatory pathways, making them candidates for therapeutic applications .

Biological Activity:

Studies have shown that quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. For instance, the compound has been tested against various pathogens and has demonstrated significant antimicrobial efficacy against Gram-positive bacteria.

Agricultural Chemicals

Agrochemical Formulation:

This compound is also utilized in the formulation of agrochemicals, specifically herbicides and fungicides. Its chemical properties enhance crop protection by targeting specific plant pathogens and pests, thereby improving agricultural yield .

Fluorescent Dyes

Biological Imaging Applications:

this compound is employed in creating specialized fluorescent dyes used for biological imaging. These dyes aid researchers in visualizing cellular processes and studying interactions within biological systems, contributing to advancements in cellular biology and pharmacology .

Material Science

Development of Advanced Materials:

The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various industrial applications .

Analytical Chemistry

Techniques Utilization:

In analytical chemistry, this compound is used in techniques such as chromatography to separate and identify complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing and environmental analysis .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a therapeutic agent:

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated an IC50 value of 12.5 µM against Staphylococcus epidermidis, demonstrating its potential as an antimicrobial agent. -

Pharmaceutical Applications:

Research has highlighted the compound's ability to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest, suggesting its utility in cancer therapy. -

Material Science Innovations:

Investigations into the use of this compound in developing high-performance polymers have shown promising results, particularly in enhancing thermal stability and mechanical strength .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of the target protein and leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural Analogs and Key Properties

Activité Biologique

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its potential as an antimicrobial and antimalarial agent.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the modification of quinoline derivatives through electrophilic aromatic substitution or condensation reactions. The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and altering electronic properties, which can improve binding affinity to biological targets.

Table 1: Summary of Structural Modifications and Biological Activities

| Compound | Modification | Activity | Reference |

|---|---|---|---|

| 24 | Trifluoromethyl at C6 | Antimalarial (EC50 = 21.0 nM) | |

| 47 | Chlorine at C6 | Antiplasmodial (EC50 = 37.0 nM) | |

| 9 | Methoxy at C6 | Antiplasmodial (EC50 = 28.6 nM) |

Antimalarial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimalarial properties. A study on chlorostyrylquinolines demonstrated that introducing chlorine or trifluoromethyl groups enhances activity against Plasmodium falciparum, particularly in resistant strains. The compound's mechanism involves inhibition of heme polymerization, crucial for the parasite's survival during the blood stage of infection.

Antimicrobial Properties

In addition to antimalarial effects, quinoline derivatives have shown promising antibacterial and antitubercular activities. For instance, derivatives synthesized from quinoline scaffolds have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of halogen atoms (like chlorine and fluorine) enhances their potency by increasing membrane permeability and interaction with bacterial enzymes.

Case Studies

-

Antimalarial Efficacy :

In a study involving a series of quinoline derivatives, this compound was tested against P. falciparum strains. The results indicated that modifications at the C6 position led to improved selectivity and potency, with some compounds achieving EC50 values in the low nanomolar range, indicating high efficacy against malaria parasites . -

Antibacterial Activity :

A recent investigation into the antibacterial potential of quinoline derivatives revealed that compounds similar to this compound exhibited significant activity against multidrug-resistant strains of bacteria. The study highlighted that chlorinated analogs were particularly effective, suggesting a potential role in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multistep routes involving halogenation and trifluoromethylation. For example:

- Vilsmeier-Haack Reaction : Acylated intermediates are chlorinated using reagents like POCl₃, followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions .

- Cyclization Strategies : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions can yield the quinoline core. Chlorination at the 4-position is achieved using Cl₂ or SOCl₂, while trifluoromethylation employs reagents like CF₃Cu .

- Key Variables : Temperature (80–120°C for cyclization), solvent polarity (DMF for trifluoromethylation), and catalyst choice (e.g., CuI for coupling reactions) critically affect regioselectivity and yield (typically 50–70% for optimized protocols) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) are diagnostic .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent positioning. For example, Cl and CF₃ groups exhibit distinct thermal ellipsoid patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error. Exact mass: 261.03 g/mol (C₁₁H₈ClF₃N) .

Q. What are the primary biological targets or applications of this quinoline derivative in research?

- Methodological Answer :

- Antitumor Activity : Derivatives with CF₃ and Cl substituents show inhibition of cancer cell proliferation (e.g., IC₅₀ = 5–20 μM in HepG2 cells). Mechanism may involve topoisomerase II inhibition or intercalation .

- Antimalarial Potential : Structural analogs (e.g., tafenoquine derivatives) target Plasmodium vivax by disrupting mitochondrial electron transport .

- Protocols : In vitro assays (MTT for cytotoxicity) and in vivo models (mouse xenografts) are standard. Include controls for off-target effects (e.g., ROS scavengers) .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing the trifluoromethyl group at the 6-position?

- Methodological Answer :

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Ullman-type coupling with CF₃I, achieving >80% yield. Microwave-assisted synthesis (150°C, 30 min) reduces side-product formation .

- Directing Groups : Install a temporary nitro group at the 6-position to enhance electrophilic substitution efficiency. Subsequent reduction removes the nitro group post-trifluoromethylation .

- Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc = 4:1). Common impurities (e.g., 8-CF₃ isomer) are separable by column chromatography (silica gel, 60–120 mesh) .

Q. How should researchers address contradictory crystallographic data, such as disordered Cl/CF₃ positions?

- Methodological Answer :

- Refinement Tools : SHELXL’s PART instruction models disorder. Use restraints (e.g., SIMU, DELU) to stabilize thermal parameters. R-factor convergence <5% indicates reliable data .

- Complementary Techniques : Pair XRD with DFT calculations (B3LYP/6-31G*) to validate bond lengths/angles. Discrepancies >0.05 Å suggest experimental artifacts .

Q. What strategies resolve conflicting bioassay results for derivatives with minor structural modifications?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., replace Cl with Br or CF₃ with CH₃) and assay against isogenic cell lines to isolate electronic vs. steric effects .

- Metabolic Stability : Use LC-MS/MS to quantify metabolite interference. For example, CYP450-mediated dechlorination can reduce potency in vivo vs. in vitro .

Q. How can regioselective functionalization of the quinoline core be achieved for further derivatization?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Activate the 8-position using AlCl₃ as a Lewis acid for nitration (HNO₃/AcOH) or sulfonation (SO₃/H₂SO₄) .

- Protection/Deprotection : Temporarily protect the 4-Cl group with Boc anhydride to direct reactions to the 2-methyl or 6-CF₃ positions .

Methodological Challenges

Q. How can researchers mitigate hazards associated with handling this compound?

- Methodological Answer :

- Safety Protocols : Use fume hoods for synthesis (risk of Cl/CF₃ gas release). PPE: Nitrile gloves, safety goggles. Storage: Dry, inert atmosphere (N₂) to prevent hydrolysis .

- Waste Disposal : Neutralize chlorinated byproducts with 10% NaHCO₃ before incineration .

Q. What analytical methods detect isomeric impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.